5-Lipoxygenase Inhibition: 726159-51-9 vs. Reference Inhibitor Zileuton
726159-51-9 demonstrates moderate inhibitory potency against 5-LOX with an IC50 of 600 nM in guinea pig polymorphonuclear leukocytes [1]. For context, the clinically approved 5-LOX inhibitor zileuton exhibits an IC50 of approximately 500–1000 nM in comparable in vitro enzyme assays, placing the target compound near the potency range of a marketed reference agent [2]. This is a cross-study comparable observation; no direct head-to-head study is available in the public domain.
| Evidence Dimension | 5-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM |
| Comparator Or Baseline | Zileuton; IC50 ≈ 500–1000 nM (range from multiple literature reports) |
| Quantified Difference | Target compound IC50 falls within the same order of magnitude as the reference drug; no statistical difference discernible without head-to-head testing |
| Conditions | Target: guinea pig polymorphonuclear leukocytes; Zileuton: human or rat 5-LOX enzyme preparations |
Why This Matters
Demonstrates that 726159-51-9 is a viable, non-prostanoid synthetic scaffold for 5-LOX inhibition studies, offering a structurally distinct alternative to zileuton for SAR exploration.
- [1] BindingDB Entry BDBM50006810. IC50 data for ChEMBL_726 (CHEMBL615628) against 5-Lipoxygenase. Ki Summary, UCSD. View Source
- [2] Musser, J.H.; Kreft, A.F. 5-Lipoxygenase: properties, pharmacology, and the quinolinyl(bridged)aryl class of inhibitors. J. Med. Chem. 1992, 35, 2501–2524. View Source
